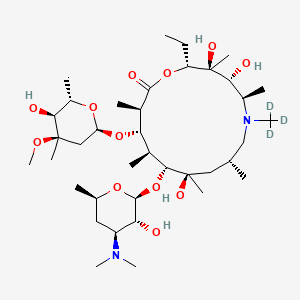

Azithromycin-d3

Description

Properties

IUPAC Name |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-6-(trideuteriomethyl)-1-oxa-6-azacyclopentadecan-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H72N2O12/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1/i13D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTOSJVFKKJCRP-DAANATKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H]1C)O)(C)O)CC)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H72N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

752.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Azithromycin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Azithromycin-d3, a deuterated analog of the macrolide antibiotic Azithromycin. This document details its structural characteristics, solubility, and analytical methodologies, serving as a vital resource for its application in research and development, particularly in pharmacokinetic and metabolic studies where it is a commonly used internal standard.

Core Physical and Chemical Properties

This compound is structurally identical to Azithromycin, with the exception of three deuterium atoms replacing three hydrogen atoms on one of the methyl groups. This isotopic labeling results in a slightly higher molecular weight but does not significantly alter its chemical reactivity or physical properties compared to the parent compound.

Table 1: Summary of Physical and Chemical Data for this compound

| Property | Value | Source(s) |

| Chemical Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-ethyl-3,4,10-trihydroxy-13-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,8,10,12,14-hexamethyl-6-(methyl-d3)-1-oxa-6-azacyclopentadecan-15-one | [1] |

| Molecular Formula | C₃₈H₆₉D₃N₂O₁₂ | [2][3] |

| Molecular Weight | 752.00 g/mol | [1][3] |

| Monoisotopic Mass | 751.52735597 Da | [4] |

| CAS Number | 163921-65-1 | [2][5] |

| Appearance | Solid (Amorphous solid for unlabeled) | [6] |

| Melting Point | 113-126 °C (for unlabeled Azithromycin) | [6][7] |

| Solubility | DMSO: 100 mg/mL (requires ultrasonic and warming) Ethanol: ≥ 100 mg/mL Water: Minimally soluble | [3][5][6] |

| Storage Conditions | Powder: 2-8°C Stock Solutions: -20°C (1 month) or -80°C (6 months) | [5] |

| Purity | ≥98% | [2] |

Mechanism of Action of Azithromycin

Azithromycin exhibits a dual mechanism of action, functioning as both an antibacterial and an immunomodulatory agent. Its primary antibacterial effect stems from its ability to bind to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting the synthesis of proteins essential for bacterial growth and replication.[8][9][10]

Beyond its direct impact on bacteria, Azithromycin also modulates the host's immune response. It can suppress inflammatory processes by inhibiting key signaling pathways, such as the ERK1/2 and JNK pathways.[11][12] This action reduces the production of pro-inflammatory cytokines and mucins, which is relevant for its application in chronic inflammatory airway diseases.[11][12]

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of Azithromycin in biological matrices.[13][14] Below are detailed protocols for common analytical techniques.

This method is standard for pharmacokinetic studies, allowing for sensitive and specific quantification of Azithromycin in complex samples like plasma or tears.

a) Sample Preparation (Protein Precipitation & Extraction):

-

To 100 µL of plasma sample, add the internal standard (this compound) solution.[15]

-

Vortex the sample thoroughly for 30 seconds.[15]

-

Perform protein precipitation or solid-phase extraction (SPE). For SPE, condition a C18 cartridge with methanol and water.[15]

-

Load the sample, wash the cartridge with water followed by 15% methanol.[15]

-

Elute the analyte and internal standard with 2 mL of methanol.[15]

-

Dry the eluate under a stream of nitrogen at 37°C.[15]

-

Reconstitute the dried residue in 200 µL of the mobile phase for injection.[15]

b) Chromatographic Conditions:

-

Column: C18 analytical column (e.g., 2.1 mm × 100 mm, 1.7 µm).[15]

-

Mobile Phase: A gradient elution using:

-

Flow Rate: 0.25 mL/min.[15]

-

Injection Volume: 10 µL.[17]

c) Mass Spectrometric Conditions:

This method is suitable for determining the purity of this compound in bulk material or pharmaceutical forms.

a) Preparation of Solutions:

-

Mobile Phase: Prepare a filtered and degassed mixture of a phosphate buffer (e.g., 0.0335M, pH 7.5) and methanol, typically in a 20:80 (v/v) ratio.[20][21]

-

Standard Stock Solution: Accurately weigh and dissolve 50 mg of this compound reference standard in a 50 mL volumetric flask using the mobile phase as a diluent.[20]

-

Sample Solution: Prepare the sample to be tested at a similar concentration to the standard solution using the mobile phase.

b) Chromatographic Conditions:

-

Column: C8 or C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm).[21][22]

-

Mobile Phase: Isocratic elution with the prepared buffer/methanol mixture.[23]

-

Column Temperature: 40°C.[21]

-

Injection Volume: 50 µL.[21]

NMR is used to confirm the identity and structure of this compound, including the specific site of deuterium labeling.

a) Sample Preparation:

-

Dissolve 2-4 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or buffered D₂O).[24][25]

-

Transfer the solution to a 5 mm NMR tube.

b) Spectroscopic Analysis:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or 600 MHz).[25]

-

The ¹H NMR spectrum of this compound will be nearly identical to that of Azithromycin, with the key difference being the absence of the N-methyl proton signal that has been replaced by deuterium.[26]

-

The ¹³C NMR spectrum will show a characteristic triplet for the deuterated carbon atom due to C-D coupling, confirming the location of the isotopic label.[24]

-

Advanced 2D NMR experiments like COSY, HSQC, and HMBC can be used for complete structural assignment if required.[24]

Application Workflow: Pharmacokinetic Studies

The primary role of this compound is as an internal standard (IS) to ensure accuracy and precision in quantifying Azithromycin levels in biological samples over time. This workflow is fundamental to determining the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

References

- 1. Azithromycin D3 | CAS No- 163921-65-1 | Simson Pharma Limited [simsonpharma.com]

- 2. scbt.com [scbt.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound | C38H72N2O12 | CID 71313607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Azithromycin | C38H72N2O12 | CID 447043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Azithromycin - Wikipedia [en.wikipedia.org]

- 9. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. Mechanism of azithromycin in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Azithromycin: mechanisms of action and their relevance for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. clearsynth.com [clearsynth.com]

- 14. veeprho.com [veeprho.com]

- 15. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ingentaconnect.com [ingentaconnect.com]

- 17. mdpi.com [mdpi.com]

- 18. Simultaneous LC–MS/MS method for the quantitation of Azithromycin, Hydroxychloroquine and its metabolites in SARS-CoV-2(−/ +) populations using dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. derpharmachemica.com [derpharmachemica.com]

- 21. 2024.sci-hub.se [2024.sci-hub.se]

- 22. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]

- 23. [PDF] Analysis of azithromycin and its related compounds by RP-HPLC with UV detection. | Semantic Scholar [semanticscholar.org]

- 24. Assignments of the 13C and 1H NMR spectra of azithromycin in CDCl3 | Semantic Scholar [semanticscholar.org]

- 25. Interactions of Aminopropyl–Azithromycin Derivatives, Precursors in the Synthesis of Bioactive Macrozones, with E. coli Ribosome: NMR and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Assessment of Quality of Azithromycin, a Macrolide Antibiotic by NMR Spectroscopy | Bangladesh Pharmaceutical Journal [banglajol.info]

An In-Depth Technical Guide to the Stability and Storage of Azithromycin-d3

For Researchers, Scientists, and Drug Development Professionals

Azithromycin-d3, the deuterated analog of the macrolide antibiotic azithromycin, serves as a critical internal standard for its quantification in biological matrices by mass spectrometry.[1] The integrity and stability of this isotopically labeled compound are paramount for ensuring the accuracy, precision, and reliability of pharmacokinetic and other quantitative bioanalytical studies. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and detailed experimental protocols for stability assessment.

Recommended Storage Conditions

Proper storage is essential to minimize degradation and maintain the chemical and isotopic purity of this compound. Recommendations from various suppliers are consistent and summarized below.

Summary of Storage Conditions

| Form | Temperature | Duration | Notes |

| Solid (Powder) | -20°C | ≥ 4 years[2] | Recommended for long-term storage.[2][3] |

| 4°C | Up to 2 years[4] | Suitable for intermediate-term storage. | |

| In Solvent | -80°C | Up to 6 months[4] | Preferred for stock solutions to ensure maximum stability.[4] |

| -20°C | Up to 1 month[4] | Suitable for short-term storage of working solutions.[4] |

Note: For solutions, use of freshly opened, anhydrous grade solvents such as DMSO or Ethanol is recommended to prevent hydrolysis.[5]

Stability Profile and Degradation Pathways

While extensive public stability data specifically for this compound is limited, the stability profile of the parent compound, azithromycin, provides a reliable surrogate due to their identical core structures. The primary difference, deuterium substitution, is not expected to significantly alter the main degradation pathways, although it can subtly affect reaction kinetics.[4]

Azithromycin is susceptible to degradation under various stress conditions, primarily through hydrolysis and, to a lesser extent, oxidation and photolysis.

pH-Dependent Stability

The most significant factor influencing azithromycin stability is pH. The molecule is highly unstable in acidic environments, which catalyze the hydrolysis of the cladinose sugar moiety.[6][7]

-

Acidic Conditions: In acidic media (pH < 6.0), azithromycin rapidly degrades. The primary degradation pathway involves the acid-catalyzed hydrolysis of the ether bond connecting the cladinose sugar to the aglycone ring.[6] This results in the formation of desosaminylazithromycin.[7] The stability improves approximately tenfold for each unit increase in pH from 1.0 to 4.1.[6]

-

Neutral to Alkaline Conditions: The molecule exhibits maximum stability around pH 6.3.[7] Under strong alkaline conditions, saponification (hydrolysis) of the lactone bond can occur, leading to the opening of the macrocyclic ring.[7][8]

Thermal and Photolytic Stability

Azithromycin demonstrates susceptibility to both thermal and light-induced degradation.

-

Thermal Stress: Studies have shown degradation when azithromycin is heated, particularly in solution. A study involving heating a solution at 80°C for 2 hours resulted in measurable degradation.[9] Long-term heating of the solid form at 55°C for two months also produced degradation products.[10][11]

-

Photostability: The compound is prone to photolytic degradation. Exposure to UV-C radiation (254 nm) can lead to complete degradation within 30 minutes.[12] It is also affected by solar, germicidal, and other forms of ultraviolet light.[13]

Oxidative Stability

Forced degradation studies show that azithromycin is unstable in the presence of strong oxidizing agents like hydrogen peroxide (H₂O₂).[14] The exocyclic amine group is a potential site for oxidative degradation.[11]

Visualized Degradation Pathway

The following diagram illustrates the primary degradation pathways of the azithromycin core structure under hydrolytic conditions.

Caption: Primary hydrolytic degradation pathways for the azithromycin molecule.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound in a study, a stability-indicating method must be used. This typically involves forced degradation studies followed by analysis with a validated chromatographic method.

Forced Degradation (Stress Testing) Protocol

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish the specificity of the analytical method.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N HCl. Incubate at 60°C for 10-60 minutes.[14] Neutralize the solution with an equivalent amount of 0.1N NaOH before analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Incubate at 60°C for 10-60 minutes.[14] Neutralize the solution with an equivalent amount of 0.1N HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for up to 10 hours, monitoring periodically.[14]

-

Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 24 hours.[14] Also, heat a solution of the compound in a water bath at 80°C for 2 hours.[9]

-

Photolytic Degradation: Expose a solution of this compound to direct UV light (e.g., 254 nm) for a defined period (e.g., 24 hours), alongside a control sample protected from light.[12]

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV or LC-MS method.

Typical Analytical Workflow

The following diagram outlines a standard workflow for analyzing the stability of this compound.

Caption: Experimental workflow for a forced degradation stability study.

Conclusion

This compound is a stable compound when stored under the recommended conditions, primarily at -20°C or below in its solid form. The primary liability is its susceptibility to acid-catalyzed hydrolysis. Researchers must handle stock and working solutions with care, avoiding acidic environments and prolonged exposure to elevated temperatures and UV light. The implementation of rigorous stability testing using forced degradation studies is crucial for validating analytical methods and ensuring the generation of high-quality, reproducible data in clinical and non-clinical research.

References

- 1. This compound | CAS 163921-65-1 | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. clearsynth.com [clearsynth.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pjps.pk [pjps.pk]

- 9. japsonline.com [japsonline.com]

- 10. WO2004087729A1 - Degradation products of azithromycin, and methods for their identification - Google Patents [patents.google.com]

- 11. US20040266997A1 - Degradation products of azithromycin, and methods for their indentification - Google Patents [patents.google.com]

- 12. Photocatalytic Degradation of Azithromycin by Nanostructured TiO2 Film: Kinetics, Degradation Products, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. repositorio.unesp.br [repositorio.unesp.br]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

CAS number and molecular weight of Azithromycin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Azithromycin-d3, a deuterated analog of the macrolide antibiotic Azithromycin. It is primarily intended for use as an internal standard in quantitative analyses. This document outlines its fundamental properties, a detailed experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a visual representation of the analytical workflow.

Core Properties of this compound

This compound is a stable, isotopically labeled version of Azithromycin, which is essential for achieving high accuracy and precision in pharmacokinetic and bioavailability studies. The incorporation of three deuterium atoms results in a distinct mass-to-charge ratio, allowing for its differentiation from the unlabeled drug during mass spectrometric analysis.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Citations |

| CAS Number | 1639221-65-1 | |

| Molecular Formula | C₃₈H₆₉D₃N₂O₁₂ | |

| Molecular Weight | 752.0 g/mol |

Note: Minor variations in molecular weight may be cited by different suppliers.

Experimental Protocol: Quantification of Azithromycin in Human Tears using LC-MS/MS with this compound Internal Standard

This section details a validated method for the determination of Azithromycin in human tear samples, a critical procedure in ophthalmic drug development. This compound serves as the internal standard to ensure the reliability of the quantification.[1][2]

Materials and Reagents

-

Azithromycin reference standard

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Schirmer tear strips for sample collection

-

Artificial tears (surrogate matrix for calibration standards)

Preparation of Stock and Working Solutions

-

Azithromycin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Azithromycin reference standard in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Azithromycin stock solution in a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration suitable for spiking into samples.

Sample Preparation

-

Tear Sample Collection: Collect tear samples from subjects using Schirmer tear strips.

-

Extraction: Place each tear strip into a microcentrifuge tube. Add a precise volume of the internal standard working solution and a methanol-water mixture (4:1, v/v).

-

Vortexing: Vortex the tubes thoroughly to ensure the complete extraction of Azithromycin and this compound from the strips.

-

Centrifugation: Centrifuge the samples to pellet any particulate matter.

-

Transfer: Carefully transfer the supernatant to a new set of vials for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A suitable reversed-phase column, such as a Waters Atlantis™ dC18 column (2.1 mm × 30 mm, 3 μm).[1][2]

-

Mobile Phase: A gradient elution using a two-solvent system:

-

Ionization Mode: Positive electrospray ionization (ESI+).[1][2]

-

Detection Mode: Multiple Reaction Monitoring (MRM). The following ion transitions are monitored:[1][2]

-

Azithromycin: m/z 749.6 → 591.6

-

This compound: m/z 752.4 → 594.4

-

Data Analysis

The concentration of Azithromycin in the tear samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standards with known concentrations.

Workflow Visualization

The following diagram illustrates the experimental workflow for the quantification of Azithromycin in human tears using this compound as an internal standard.

References

The Role of Azithromycin-d3 in Modern Pharmaceutical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications of Azithromycin-d3, a deuterated analog of the widely used macrolide antibiotic, azithromycin. Its primary and most critical role in pharmaceutical research is as an internal standard for the quantitative analysis of azithromycin in complex biological matrices. This document will delve into the methodologies, data, and workflows that underscore its importance in pharmacokinetic studies and bioanalytical assays.

Core Application: An Ideal Internal Standard

In quantitative bioanalysis, particularly when employing liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. This compound, with three deuterium atoms incorporated into its structure, serves this purpose exceptionally well for several key reasons:

-

Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to the parent drug, azithromycin. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for any variability in these processes.

-

Co-elution with Analyte: Due to its structural similarity, this compound co-elutes with azithromycin during liquid chromatography. This is crucial for accurate quantification as it ensures that both the analyte and the internal standard experience the same ionization conditions in the mass spectrometer.

-

Distinct Mass-to-Charge Ratio (m/z): While chemically similar, the deuterium labeling results in a distinct mass difference between this compound and azithromycin. This allows for their simultaneous but separate detection by the mass spectrometer, enabling precise and accurate quantification of the analyte.

The use of this compound as an internal standard is fundamental in a variety of research applications, most notably:

-

Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of azithromycin in preclinical and clinical studies.

-

Bioequivalence (BE) Studies: Comparing the bioavailability of a generic drug product to a brand-name drug product.

-

Therapeutic Drug Monitoring (TDM): Measuring the concentration of azithromycin in a patient's blood to ensure it is within the therapeutic range.

-

Drug-Drug Interaction (DDI) Studies: Investigating how co-administered drugs affect the pharmacokinetics of azithromycin.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies that have utilized this compound as an internal standard for the quantification of azithromycin.

Table 1: Mass Spectrometry Parameters for Azithromycin and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Declustering Potential (V) | Reference |

| Azithromycin | 749.6 | 591.6 | - | 110 | [1] |

| This compound | 752.4 | 594.4 | - | - | [1] |

| Azithromycin | 749.50 | 591.45 | -29 | - | [2] |

| Azithromycin-d5 | 754.50 | 596.45 | -31 | - | [2] |

Note: Specific collision and declustering potentials can vary between instruments and laboratories.

Table 2: Performance Characteristics of LC-MS/MS Methods

| Biological Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy (% RE) | Reference |

| Human Tears | 5 - 1000 | 5 | <10 | <10 | ±15 | [1][3] |

| Human Plasma | 0.5 - 2000 | 0.5 | <15 | <15 | - | [2] |

| White Blood Cells | 0.5 - 200 ng/sample | 0.5 ng/sample | 1.6 - 4.7 | 1.6 - 4.7 | 95.3 - 101.1 | [4] |

| Dried Blood Spots | 1 - 2000 | 1 | - | - | - | [5] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the use of this compound.

Sample Preparation from Human Plasma (Solid-Phase Extraction)

This protocol is adapted from a high-throughput method for quantifying azithromycin in human plasma.[2]

-

Sample Thawing: Thaw frozen human plasma samples at room temperature.

-

Aliquoting: Transfer 100 µL of plasma into a 2 mL polypropylene tube.

-

Internal Standard Spiking: Add 10 µL of Azithromycin-d5 working solution (1 µg/mL in methanol) to each plasma sample.

-

Alkalinization: Add 600 µL of 60 mM sodium bicarbonate (pH 11).

-

Vortexing: Vortex the samples thoroughly for 30 seconds.

-

SPE Cartridge Conditioning: Condition solid-phase extraction (SPE) cartridges by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the prepared plasma samples onto the conditioned SPE cartridges.

-

Washing: Wash the cartridges with 1 mL of water followed by 1 mL of 15% methanol.

-

Elution: Elute the analyte and internal standard with 2 mL of methanol into glass tubes.

-

Drying: Evaporate the eluate to dryness under a stream of nitrogen at 37°C.

-

Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase (0.1% aqueous formic acid–methanol/acetonitrile, 65:35, v:v).

-

Centrifugation: Vortex for 30 seconds and then centrifuge at 2,054 g for 5 minutes.

-

Transfer: Transfer the supernatant to autosampler vials for LC-MS/MS analysis.

Sample Preparation from Human Tears (Protein Precipitation)

This protocol is a simplified representation of a method for analyzing azithromycin in human tears collected on Schirmer strips.[1][3]

-

Extraction: Place the Schirmer tear strip into a microcentrifuge tube. Add a defined volume of extraction solvent (e.g., methanol-water, 4:1, v/v) containing a known concentration of this compound.

-

Vortexing: Vortex the tube for a specified time to ensure complete extraction of the drug from the strip.

-

Centrifugation: Centrifuge the tube to pellet any particulate matter.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

The following are typical chromatographic conditions for the separation of azithromycin and this compound.

-

Chromatographic Column: A reversed-phase C18 column is commonly used, for example, a Waters Atlantis™ dC18 (2.1 mm × 30 mm, 3 µm)[1][3] or an ACE C18 (2.1 × 100 mm, 1.7 µm).[2]

-

Mobile Phase: A gradient elution is often employed using a combination of an aqueous phase and an organic phase.

-

Flow Rate: A typical flow rate is 0.25 mL/min.[2]

-

Injection Volume: A small injection volume, such as 2 µL, is common.

-

Column Temperature: The column is typically maintained at a constant temperature, for example, 40°C.[5]

Example Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 35 |

| 3.0 | 75 |

| 4.0 | 75 |

| 4.1 | 35 |

| 5.1 | 35 |

Mass Spectrometry Conditions

The following are general mass spectrometry settings for the detection of azithromycin and this compound.

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is used.[1][2][5]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification.

-

Ion Source Parameters:

Visualizations

The following diagrams illustrate the typical workflow and logical relationships in the application of this compound.

Caption: A typical experimental workflow for the quantification of azithromycin using this compound.

Caption: The logical relationship between azithromycin, this compound, and the analytical method.

Conclusion

This compound is an indispensable tool in modern pharmaceutical research, enabling the accurate and precise quantification of azithromycin in a wide range of biological matrices. Its use as an internal standard in LC-MS/MS assays is crucial for obtaining reliable data in pharmacokinetic, bioequivalence, and other critical studies that support drug development and clinical use. The detailed protocols and data presented in this guide highlight the established methodologies and the robustness of using this compound, solidifying its role as a cornerstone in the bioanalytical study of azithromycin.

References

- 1. ingentaconnect.com [ingentaconnect.com]

- 2. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A LC-MS/MS validated method for determination of azithromycin in human tears and its application to an ocular pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous LC–MS/MS method for the quantitation of Azithromycin, Hydroxychloroquine and its metabolites in SARS-CoV-2(−/ +) populations using dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Azithromycin using Azithromycin-d3 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azithromycin is a widely prescribed macrolide antibiotic effective against a broad spectrum of bacteria. Accurate quantification of Azithromycin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard, such as Azithromycin-d3, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.

These application notes provide a detailed protocol for the quantitative analysis of Azithromycin in biological samples using this compound as an internal standard with LC-MS/MS.

Experimental Protocols

Materials and Reagents

-

Azithromycin reference standard

-

This compound internal standard (IS)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (or ammonium acetate, depending on the chosen method)

-

Human plasma, serum, tears, or other relevant biological matrix

-

Reagent for protein precipitation (e.g., methanol, acetonitrile) or solid-phase extraction (SPE) cartridges.

Standard and Sample Preparation

Stock Solutions:

-

Prepare a stock solution of Azithromycin at a concentration of 1 mg/mL in methanol.

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

Working Standard Solutions:

-

Prepare working standard solutions of Azithromycin by serial dilution of the stock solution with a suitable solvent (e.g., methanol/water 50:50 v/v) to create a series of calibration standards.

-

Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 200 ng/mL) in the same solvent.[1]

Sample Preparation (Protein Precipitation Method - Example for Plasma):

-

Thaw frozen plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add a specified volume of the this compound internal standard working solution.[2]

-

Add three volumes of cold protein precipitation solvent (e.g., methanol or acetonitrile) to the plasma sample.

-

Vortex the mixture for 1-2 minutes to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in a specific volume of the mobile phase and inject it into the LC-MS/MS system.[3]

LC-MS/MS Instrumentation and Conditions

The following are example conditions and may need to be optimized for specific instruments and matrices.

Liquid Chromatography (LC) Conditions:

| Parameter | Example Value |

| Column | Waters AtlantisTM dC18 (2.1 mm × 30 mm, 3 µm)[4][5] |

| Mobile Phase A | 0.1% Formic acid in water[4][5] |

| Mobile Phase B | 0.1% Formic acid in methanol/acetonitrile (9:1 v/v)[4][5] |

| Flow Rate | 0.5 mL/min[6] |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C[6] |

| Gradient Program | Optimized for separation of Azithromycin and IS from matrix components. |

Mass Spectrometry (MS/MS) Conditions:

| Parameter | Example Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[1][4][5] |

| Multiple Reaction Monitoring (MRM) Transitions | Azithromycin: m/z 749.6 → 591.6[4][5]this compound: m/z 752.4 → 594.4[4][5] |

| Collision Energy (CE) | Optimized for each transition |

| Source Temperature | Optimized for the specific instrument |

| Dwell Time | ~100-200 ms |

Data Presentation

The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of Azithromycin using this compound as an internal standard.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) |

| Human Tears | 5 - 1000[4][5] | 5[4] |

| White Blood Cells | 0.5 - 200 (ng/sample)[1] | 0.5 (ng/sample)[1] |

| Human Plasma | 0.5 - 2000[2] | 0.5[2] |

| Dried Blood Spots | 1 - 2000[6] | 1[6] |

Table 2: Precision and Accuracy

| Matrix | Concentration (ng/mL) | Intra-batch Precision (%RSD) | Inter-batch Precision (%RSD) | Accuracy (%RE) |

| Human Tears | Low, Mid, High QC | <10[4][5] | <10[4][5] | Within ±15[4][5] |

| White Blood Cells | LLOQ, Low, Mid, High QC | 1.6 - 4.7[1] | 1.6 - 4.7[1] | 95.3 - 101.1[1] |

Table 3: Recovery

| Matrix | Analyte | Mean Extraction Recovery (%) |

| Human Tears | Azithromycin | 97.53 ± 1.90[4] |

| Human Tears | This compound | 95.74 ± 3.44[4] |

| Human Plasma | Azithromycin | ~90[2] |

Visualizations

References

- 1. tandfonline.com [tandfonline.com]

- 2. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. A LC-MS/MS validated method for determination of azithromycin in human tears and its application to an ocular pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous LC–MS/MS method for the quantitation of Azithromycin, Hydroxychloroquine and its metabolites in SARS-CoV-2(−/ +) populations using dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol for the Quantification of Azithromycin using Azithromycin-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin is a widely prescribed macrolide antibiotic effective against a broad spectrum of bacteria.[1][2] Accurate quantification of Azithromycin in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed protocol for the sensitive and selective quantification of Azithromycin in human plasma and tears using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Azithromycin-d3 as a stable isotopically labeled internal standard (IS). The use of a deuterated internal standard like this compound is best practice in bioanalysis as it co-elutes with the analyte, providing a control for extraction, injection, and ionization variability, thus enhancing the robustness and accuracy of the assay.[3]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and LC-MS/MS analysis.

Materials and Reagents

-

Analytes and Internal Standard:

-

Solvents and Chemicals:

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Azithromycin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.[1]

-

-

Working Standard Solutions:

-

Prepare working standard solutions of Azithromycin by serial dilution of the stock solution with methanol to achieve a range of concentrations for the calibration curve and quality control (QC) samples.[1]

-

-

Internal Standard Working Solution:

-

Dilute the this compound stock solution with methanol to prepare a working internal standard solution (e.g., 1 µg/mL).[1]

-

Sample Preparation

A solid-phase extraction method is recommended for plasma samples to ensure a clean extract.[1]

-

Spiking: To 100 µL of blank human plasma, add a specific volume of the Azithromycin working standard solution and a fixed volume of the this compound internal standard working solution.[1]

-

Extraction: Perform solid-phase extraction using an appropriate SPE cartridge.[1]

-

Elution: Elute the analyte and internal standard from the cartridge.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

For tear samples collected on Schirmer strips, a protein precipitation method is effective.[4][5]

-

Extraction from Strip: Extract Azithromycin and the internal standard from the Schirmer tear strips using a methanol-water mixture (e.g., 4:1, v/v).[4][5]

-

Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Supernatant Collection: Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.

-

Column: A C18 reversed-phase column, such as a Waters Atlantis™ dC18 (2.1 mm × 30 mm, 3 µm) or an ACE C18 (2.1 × 100 mm, 1.7 µm), provides good separation.[1][4][5]

-

Mobile Phase:

-

Flow Rate: A flow rate of 0.25 mL/min is commonly used.[1]

-

Gradient Elution: A gradient elution program is typically employed to ensure good peak shape and separation from matrix components.[4][5]

-

Injection Volume: 5 µL.[6]

-

Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode provides the best signal intensity for Azithromycin and its internal standard.[1][4][5]

-

Monitoring Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1][4][5]

-

Ion Transitions:

-

Instrument Parameters: Optimize cone voltage and collision energy for each transition to maximize signal intensity.[6]

Data Presentation

The following tables summarize the quantitative performance of the described method.

LC-MS/MS Method Parameters

| Parameter | Azithromycin | This compound |

| Precursor Ion (m/z) | 749.6 | 752.4 |

| Product Ion (m/z) | 591.6 | 594.4 |

| Ionization Mode | ESI Positive | ESI Positive |

Method Validation Summary

| Parameter | Result |

| Linearity Range (Plasma) | 0.5 - 2000 ng/mL[1] |

| Linearity Range (Tears) | 5 - 1000 ng/mL[4][5] |

| Correlation Coefficient (r²) | ≥ 0.998[1] |

| Lower Limit of Quantification (LLOQ) - Plasma | 0.5 ng/mL[1] |

| Lower Limit of Quantification (LLOQ) - Tears | 5 ng/mL[4] |

| Intra-batch Precision (%RSD) | < 10%[5] |

| Inter-batch Precision (%RSD) | < 10%[5] |

| Accuracy (%RE) | Within ±15%[5] |

| Extraction Recovery (Plasma) | ~90%[1] |

Visualized Experimental Workflow

The following diagram illustrates the key steps in the quantification of Azithromycin from biological samples.

Caption: Experimental workflow for Azithromycin quantification.

References

- 1. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review article: Spectroscopic, Chromatographic and Electrochemical Analysis of Azithromycin in Different Matrices [jscimedcentral.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. A LC-MS/MS validated method for determination of azithromycin in human tears and its application to an ocular pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Azithromycin-d3 Analysis in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Azithromycin-d3 in plasma for quantitative analysis. The following sections offer a comparative overview of common extraction techniques, detailed experimental procedures, and visual workflows to guide researchers in selecting and implementing the most suitable method for their analytical needs.

Comparison of Sample Preparation Techniques

The selection of an appropriate sample preparation technique is critical for accurate and robust quantification of this compound in plasma. The three most common methods—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are compared below based on their performance metrics.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Removal of proteins by precipitation with an organic solvent. | Separation of analyte based on its differential solubility between two immiscible liquid phases. | Selective retention of the analyte on a solid sorbent and subsequent elution. |

| Typical Solvents/Sorbents | Acetonitrile, Methanol[1][2] | Methyl tert-butyl ether (MTBE) & Hexane, Methylene chloride & Ethyl acetate[3][4][5] | Oasis HLB Cartridges[6] |

| Recovery | >90% (Methanol)[2] | 81.2% - 92.71%[3][4] | ~90% - 98.11%[7][8] |

| Matrix Effect | 92.50% - 107.87% (Methanol)[1] | Ratios < 85% or > 115% may indicate a matrix effect[3] | ≤15% |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL[2] | 2 - 5 ng/mL[3][4] | 0.5 ng/mL[7][8] |

| Advantages | Simple, fast, and inexpensive. | High recovery and clean extracts. | High selectivity, high recovery, low matrix effects, and potential for automation. |

| Disadvantages | May result in less clean extracts and potential for matrix effects. | Can be labor-intensive and may use hazardous organic solvents. | Can be more expensive and require method development. |

Experimental Protocols

The following are detailed protocols for each of the three main sample preparation techniques. These protocols are based on established methods and can be adapted as needed for specific laboratory conditions and instrumentation.

Protein Precipitation (PPT) Protocol

This protocol describes a simple and rapid method for the removal of plasma proteins using methanol.

Materials:

-

Human plasma containing this compound

-

Methanol (HPLC grade)

-

Internal Standard (IS) solution (e.g., Azithromycin-d5)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add the appropriate volume of the internal standard solution.

-

Add 600 µL of methanol to the plasma sample (3:1 v/v ratio).

-

Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant without disturbing the protein pellet.

-

The supernatant is now ready for injection into the LC-MS/MS system.

Workflow Diagram:

Caption: A flowchart of the protein precipitation (PPT) protocol.

Liquid-Liquid Extraction (LLE) Protocol

This protocol details the extraction of this compound from plasma using a mixture of methyl tert-butyl ether and hexane.

Materials:

-

Human plasma containing this compound

-

Internal Standard (IS) solution (e.g., Clarithromycin)

-

1.0 M Sodium Hydroxide (NaOH)

-

Methyl tert-butyl ether (MTBE, HPLC grade)

-

Hexane (HPLC grade)

-

Centrifuge tubes (15 mL)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solution (e.g., mobile phase)

Procedure:

-

Pipette 200 µL of human plasma into a 15 mL centrifuge tube.[4]

-

Add the appropriate volume of the internal standard solution.

-

Add 80 µL of 1.0 M NaOH to the plasma sample to adjust the pH.[3]

-

Add 3 mL of a 1:1 (v/v) mixture of methyl tert-butyl ether and hexane.[4][5]

-

Vortex the mixture for 3 minutes to ensure thorough extraction.[3]

-

Centrifuge the sample at 4000 x g for 10 minutes to separate the aqueous and organic layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.[4]

-

Reconstitute the dried residue with 200 µL of the reconstitution solution.[3]

-

The sample is now ready for injection into the LC-MS/MS system.

Workflow Diagram:

Caption: A flowchart of the liquid-liquid extraction (LLE) protocol.

Solid-Phase Extraction (SPE) Protocol

This protocol outlines the use of Oasis HLB cartridges for the selective extraction of this compound from plasma.

Materials:

-

Human plasma containing this compound

-

Internal Standard (IS) solution (e.g., Azithromycin-d5)

-

Oasis HLB SPE cartridges

-

Methanol (HPLC grade)

-

Deionized water

-

60 mM Sodium Bicarbonate (pH 11)

-

SPE manifold (vacuum or positive pressure)

-

Collection tubes

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solution

Procedure:

-

Sample Pre-treatment:

-

Cartridge Conditioning:

-

Sample Loading:

-

Load the pre-treated plasma sample onto the conditioned cartridge.

-

-

Washing:

-

Elution:

-

Elute the analyte with 2 mL of methanol into a clean collection tube.[8]

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in an appropriate volume of reconstitution solution.

-

-

The sample is now ready for injection into the LC-MS/MS system.

Workflow Diagram:

Caption: A flowchart of the solid-phase extraction (SPE) protocol.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Quantitative determination of azithromycin in human plasma by liquid chromatography-mass spectrometry and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Solid phase extraction and high performance liquid chromatography for the determination of azithromycin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

Application of Azithromycin-d3 in Pharmacokinetic Studies: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Azithromycin-d3 as an internal standard in pharmacokinetic (PK) studies of azithromycin. The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification of drugs in biological matrices.

Introduction to Azithromycin and the Role of Deuterated Internal Standards

Azithromycin is a broad-spectrum macrolide antibiotic used to treat a variety of bacterial infections.[1] It exhibits a unique pharmacokinetic profile characterized by rapid and extensive distribution into tissues, leading to significantly higher concentrations in tissues than in plasma.[2][3][4][5] Key pharmacokinetic properties include a bioavailability of approximately 37% and a long terminal elimination half-life of 2 to 4 days.[6][7]

Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of a drug. In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is critical to correct for variability during sample preparation and analysis.[8][9] An ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound.[8][10][11]

Advantages of using this compound as an internal standard:

-

Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to azithromycin, ensuring it behaves similarly during extraction, chromatography, and ionization.[8]

-

Co-elution: It co-elutes with the unlabeled azithromycin, which helps to compensate for matrix effects—the suppression or enhancement of ionization caused by other components in the biological sample.[8][10]

-

Mass Difference: The mass difference between this compound and azithromycin allows for their distinct detection by the mass spectrometer without interfering with each other's signals.[8]

-

Improved Accuracy and Precision: The use of a SIL-IS significantly improves the accuracy, precision, and robustness of the bioanalytical method.[9][10]

Quantitative Data from Pharmacokinetic Studies

The following tables summarize key pharmacokinetic parameters of azithromycin from various studies in healthy human subjects. These values can serve as a reference for designing and evaluating new pharmacokinetic studies.

Table 1: Single-Dose Pharmacokinetic Parameters of Azithromycin in Healthy Adults

| Parameter | 500 mg Oral Dose | 1 g Oral Dose | Reference(s) |

| Cmax (ng/mL) | 350 - 450 | ~400 | [5][6] |

| Tmax (h) | ~2 | 2 - 3 | [6][12] |

| AUC (ng·h/mL) | 4277 - 4967 (AUCt) | - | [13] |

| t1/2 (h) | 51.2 - 51.3 | - | [13] |

| Bioavailability (%) | ~37 | - | [4][6][7] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.

Table 2: Bioequivalence Study Parameters for Azithromycin (500 mg Tablet)

| Parameter | Test Formulation | Reference Formulation | 90% Confidence Interval | Reference(s) |

| AUCt (ng·h/mL) | 4967.49 | 4276.75 | 86.61% - 119.08% | [13] |

| AUCinf (ng·h/mL) | 5871.74 | 5578.12 | 84.97% - 120.70% | [13] |

| Cmax (ng/mL) | 412.14 | 419.89 | 84.50% - 113.16% | [13] |

AUCt: Area under the curve to the last measurable concentration; AUCinf: Area under the curve extrapolated to infinity.

Experimental Protocols

This section outlines a typical workflow and protocol for a pharmacokinetic study of azithromycin using this compound as an internal standard.

Study Design for a Bioequivalence Study

A common design for a bioequivalence study of azithromycin is a randomized, open-label, two-period, crossover study under fasting conditions.[12][13][14]

-

Subjects: Healthy adult volunteers.[12]

-

Dose: A single oral dose of the test and reference formulations (e.g., 500 mg azithromycin).[12][13]

-

Washout Period: A washout period of at least 21 days is recommended between the two study periods to prevent carry-over effects due to the long half-life of azithromycin.[12]

-

Blood Sampling: Blood samples are collected at predetermined time points to characterize the plasma concentration-time profile. A typical schedule includes pre-dose and multiple post-dose time points up to 72 hours or longer.[12][14] For example: pre-dose, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.[12]

Bioanalytical Method: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying azithromycin in plasma.[15][16][17]

3.2.1. Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and common method for extracting azithromycin from plasma samples.

-

Label polypropylene tubes for standards, quality controls (QCs), and study samples.

-

Pipette 100 µL of plasma into the corresponding tubes.

-

Add 20 µL of this compound internal standard working solution (e.g., at a concentration of 500 ng/mL in methanol) to all tubes except for the blank.

-

Vortex briefly to mix.

-

Add 300 µL of a precipitating agent (e.g., methanol or acetonitrile).

-

Vortex for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

3.2.2. Chromatographic Conditions

-

Column: A C18 reversed-phase column is commonly used for separation (e.g., ACE C18, 2.1 x 100 mm, 1.7 µm).[15]

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid or ammonium acetate buffer) and an organic phase (e.g., methanol and/or acetonitrile) is typically employed.[15][16]

-

Flow Rate: A flow rate of 0.2 to 0.4 mL/min is common.

-

Column Temperature: Maintained at around 30-40°C.

-

Injection Volume: 5-10 µL.

3.2.3. Mass Spectrometric Conditions

-

Ionization: Electrospray ionization (ESI) in positive ion mode is used.[15][18]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification due to its high selectivity and sensitivity.

-

MRM Transitions:

-

Azithromycin: m/z 749.5 -> 591.5[15]

-

This compound: The exact transition will depend on the position of the deuterium labels. For an Azithromycin-d5, a common transition is m/z 754.5 -> 596.5.[15] For this compound, a likely transition would be m/z 752.5 -> 594.5 (this should be confirmed experimentally).

-

Table 3: Example LC-MS/MS Parameters

| Parameter | Setting | Reference(s) |

| LC System | UPLC or HPLC system | [15][16] |

| Column | C18 reversed-phase | [15][16] |

| Mobile Phase A | 0.1% Formic Acid in Water | [15] |

| Mobile Phase B | Methanol/Acetonitrile (1:1, v/v) | [15] |

| Ionization Mode | ESI Positive | [15][18] |

| MRM Transition (Analyte) | m/z 749.5 -> 591.5 | [15] |

| MRM Transition (IS) | m/z 754.5 -> 596.5 (for d5) | [15] |

Data Analysis

The pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.[13][14] Key parameters include Cmax, Tmax, AUC0-t, AUC0-inf, and t1/2. For bioequivalence studies, the 90% confidence intervals for the ratio of the geometric means (test vs. reference) of Cmax, AUC0-t, and AUC0-inf should fall within the acceptance range of 80% to 125%.[14]

Visualizations

The following diagrams illustrate the workflow for a typical pharmacokinetic study and the logic of using an internal standard.

Figure 1: General workflow for a pharmacokinetic study of azithromycin.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. [PDF] Azithromycin Clinical Pharmacokinetics | Semantic Scholar [semanticscholar.org]

- 4. Azithromycin clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pharmacokinetics of azithromycin in human serum and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Clinical pharmacokinetics of azithromycin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Azithromycin--spectrum of activity, pharmacokinetics, and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. scispace.com [scispace.com]

- 10. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 12. extranet.who.int [extranet.who.int]

- 13. Bioequivalence study of two azithromycin formulations in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and Bioequivalence of 2 Azithromycin Tablet Formulations: A Randomized, Open-Label, 2-Stage Crossover Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma [escholarship.org]

Application Note: The Role of Azithromycin-d3 in Bioequivalence Studies of Azithromycin Formulations

Introduction

Azithromycin is a widely prescribed macrolide antibiotic used to treat a variety of bacterial infections, including respiratory, skin, and sexually transmitted diseases[1]. With the expiration of its patent, numerous generic formulations of Azithromycin have been developed. To ensure that these generic drugs are therapeutically equivalent to the innovator product, regulatory agencies like the U.S. Food and Drug Administration (FDA) require bioequivalence (BE) studies[2][3]. These studies compare the rate and extent of absorption of the active pharmaceutical ingredient into the systemic circulation[4][5].

A critical component of any BE study is the bioanalytical method used to quantify the drug concentration in biological matrices, typically plasma. The accuracy and precision of this method are paramount for reliable pharmacokinetic analysis. The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), owing to its high sensitivity and selectivity[6][7][8]. The use of a stable isotope-labeled internal standard (SIL-IS), such as Azithromycin-d3, is essential in this methodology. This deuterated analog is chemically identical to Azithromycin but has a slightly higher mass, allowing it to be distinguished by the mass spectrometer. It mimics the analyte throughout the sample preparation and analysis process, correcting for variability and ensuring the highest degree of accuracy.

This application note provides a detailed protocol for conducting a bioequivalence study of Azithromycin formulations, with a focus on the use of this compound and a validated LC-MS/MS method for quantification.

Principle of Stable Isotope-Labeled Internal Standards

The fundamental advantage of using a SIL-IS like this compound is its ability to compensate for variations during sample processing and instrumental analysis. Since this compound has nearly identical physicochemical properties to Azithromycin, it experiences the same degree of loss during extraction, potential ion suppression in the mass spectrometer source, and variability in injection volume. By measuring the peak area ratio of the analyte to the internal standard, these variations are normalized, leading to highly precise and accurate quantification.

Caption: Role of this compound as an Internal Standard (IS).

Experimental Design and Protocols

Bioequivalence Study Design

A typical bioequivalence study for Azithromycin is designed as a randomized, open-label, two-period, two-sequence, single-dose crossover study under fasting conditions[4][9][10].

-

Subjects : Healthy adult volunteers are recruited for the study[6][11]. The sample size is calculated based on the known intra-subject variability of Azithromycin's pharmacokinetic parameters, which is approximately 27-33% for Cmax[6][12].

-

Dose : A single oral dose of the test and reference Azithromycin formulations (e.g., 500 mg tablet) is administered[12][13].

-

Study Conditions : The study is generally conducted under fasting conditions, as this is considered the most sensitive state to detect formulation differences[4][6].

-

Washout Period : Due to Azithromycin's long elimination half-life of 2-4 days, a washout period of at least 21 days is recommended between the two study periods to prevent any carryover effects[6][9].

-

Blood Sampling : Blood samples are collected in heparinized tubes at pre-dose (0 hours) and at multiple time points post-dose, typically up to 72 or 120 hours[9][10]. Intensive sampling is performed within the first 4 hours to accurately characterize the peak plasma concentration (Cmax)[6]. A representative sampling schedule might be: pre-dose, 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 6, 8, 12, 24, 48, and 72 hours post-dose[6][9].

Caption: Workflow of a typical crossover bioequivalence study.

Bioanalytical Method Protocol

The quantification of Azithromycin in plasma is performed using a validated LC-MS/MS method.

a) Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting Azithromycin from plasma samples[7][14].

-

Aliquot 100 µL of human plasma into a clean microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (this compound, e.g., 500 ng/mL in methanol) and vortex briefly.

-

Add 300 µL of methanol to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

b) LC-MS/MS Instrumentation and Conditions

The analysis is performed on a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

| Parameter | Condition |

| LC Column | C18 reverse-phase column (e.g., SunFire C18, 50mm x 2.1mm, 3.5µm)[8] |

| Mobile Phase | A gradient or isocratic mixture of Acetonitrile and Ammonium Acetate buffer (e.g., 10-50 mM) is commonly used[7][8][15] |

| Flow Rate | 0.2 - 1.0 mL/min[8][15] |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 30 - 40°C |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Azithromycin) | m/z 749.5 -> 591.5[8][16] |

| MRM Transition (this compound) | m/z 752.5 -> 594.5 (Example for d3 variant) |

| Run Time | 2.5 - 4.5 minutes[7][16] |

| Table 1: Example LC-MS/MS Method Parameters for Azithromycin Analysis. |

Data Analysis and Bioequivalence Acceptance Criteria

Pharmacokinetic (PK) Analysis

Following the quantification of Azithromycin in all plasma samples, the following key pharmacokinetic parameters are determined for each subject for both the test and reference formulations using non-compartmental analysis[9][13]:

-

Cmax : Maximum observed plasma concentration.

-

Tmax : Time to reach Cmax.

-

AUC(0-t) : Area under the plasma concentration-time curve from time 0 to the last measurable concentration (t).

-

AUC(0-inf) : Area under the plasma concentration-time curve from time 0 extrapolated to infinity.

-

t1/2 : Elimination half-life.

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Source |

| Cmax (ng/mL) | 412.14 ± 145.31 | 419.89 ± 156.40 | [10] |

| AUC(0-t) (ng·h/mL) | 4967.49 ± 2174.92 | 4276.75 ± 1478.43 | [10] |

| AUC(0-inf) (ng·h/mL) | 5871.74 ± 2686.13 | 5578.12 ± 2042.84 | [10] |

| Tmax (h) | 3.00 (Median) | 2.00 (Median) | [10] |

| t1/2 (h) | 51.32 ± 27.51 | 51.23 ± 23.89 | [13] |

| Table 2: Representative Pharmacokinetic Parameters of Azithromycin (500 mg, fasting) from a Bioequivalence Study. |

Statistical Analysis and Acceptance Criteria

The bioequivalence between the test and reference products is assessed by statistical comparison of the log-transformed primary PK parameters: Cmax, AUC(0-t), and AUC(0-inf). According to regulatory guidelines, two formulations are considered bioequivalent if the 90% Confidence Intervals (CI) for the geometric mean ratio (Test/Reference) of these parameters fall entirely within the acceptance range of 80.00% to 125.00%[4][9][12].

-

90% CI for Cmax ratio : Must be within [80.00%, 125.00%]

-

90% CI for AUC(0-t) ratio : Must be within [80.00%, 125.00%]

Conclusion

Conducting a successful bioequivalence study for Azithromycin formulations hinges on a robust study design and a highly accurate and precise bioanalytical method. The use of a stable isotope-labeled internal standard, this compound, in conjunction with a validated LC-MS/MS method is the industry standard for achieving reliable quantification of Azithromycin in plasma. This approach effectively minimizes analytical variability, ensuring that the pharmacokinetic data generated is a true reflection of the drug product's in vivo performance. Adherence to the detailed protocols and regulatory criteria outlined in this note will enable researchers and drug developers to confidently establish the bioequivalence of their Azithromycin formulations, paving the way for regulatory approval and market access.

References

- 1. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 2. New FDA Draft Guidance for Industry on Bioequivalence Studies - ECA Academy [gmp-compliance.org]

- 3. researchgate.net [researchgate.net]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. fda.gov [fda.gov]

- 6. extranet.who.int [extranet.who.int]

- 7. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics and Bioequivalence of 2 Azithromycin Tablet Formulations: A Randomized, Open-Label, 2-Stage Crossover Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioequivalence study of two azithromycin formulations in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and Bioequivalence of Two Formulations of Azithromycin Tablets: A Randomized, Single-Dose, Three-Period, Crossover Study in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijsr.net [ijsr.net]

- 13. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS for Azithromycin-d3 Detection

Welcome to the technical support center for the LC-MS/MS analysis of Azithromycin and its deuterated internal standard, Azithromycin-d3. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial LC-MS/MS parameters for Azithromycin and this compound?

A1: For initial method development, you can start with the parameters summarized in the tables below. These are based on commonly reported conditions in published literature. It is crucial to optimize these parameters on your specific instrumentation for the best performance.

Table 1: Mass Spectrometry Parameters for Azithromycin and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (CE) |

| Azithromycin | 749.5 - 749.6 | 591.5 - 591.6 | Optimized locally |

| This compound | 752.4 - 754.5 | 594.4 - 596.45 | Optimized locally |

Note: Collision energy should be optimized for your specific mass spectrometer. Start with a range of 20-40 eV.

Table 2: Typical Liquid Chromatography Parameters

| Parameter | Recommended Conditions |

| Column | C18 column (e.g., ACE C18, Waters Atlantis™ dC18)[1][2] |

| Mobile Phase A | 0.1% Formic acid in Water[1][3] |

| Mobile Phase B | 0.1% Formic acid in Methanol/Acetonitrile (1:1, v/v)[1][4] |

| Flow Rate | 0.2 - 0.5 mL/min[4][5] |

| Injection Volume | 1 - 10 µL |

| Column Temperature | 30 - 40 °C[5] |

Q2: What are the common sample preparation techniques for Azithromycin analysis in biological matrices?

A2: The most common sample preparation techniques are Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).

-

Solid-Phase Extraction (SPE): Often preferred for cleaner extracts and can lead to reduced matrix effects. Oasis HLB cartridges are frequently used.[1]

-

Protein Precipitation (PPT): A simpler and faster technique, often performed with acetonitrile.[4] However, it may result in more significant matrix effects.

The choice between SPE and PPT depends on the required sensitivity, sample matrix complexity, and throughput needs.[4][6]

Q3: My signal intensity for this compound is low. What are the possible causes and solutions?

A3: Low signal intensity for the internal standard can be due to several factors:

-

Incorrect MS/MS transition: Verify the precursor and product ions for this compound. The most common transition is m/z 752.4 → 594.4 or 754.50 > 596.45.[2][5]

-

Suboptimal ionization source parameters: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, source temperature, and gas flows.[3] Azithromycin and its analogues ionize well in positive ESI mode.[5]

-

Degradation of the internal standard: Ensure the stability of your this compound stock and working solutions. Store them at appropriate temperatures, typically -20°C or -80°C, and check for degradation.[7]

-

Poor extraction recovery: Evaluate the recovery of this compound during your sample preparation procedure. If using SPE, ensure proper conditioning, loading, washing, and elution steps.

Q4: I am observing significant matrix effects in my analysis. How can I mitigate them?

A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[6][8] Here are some strategies to minimize them:

-

Improve sample cleanup: Switch from protein precipitation to a more rigorous sample preparation method like SPE.[4]

-

Optimize chromatography: Ensure chromatographic separation of Azithromycin from co-eluting matrix components. Modifying the gradient or using a different column chemistry, such as HILIC, can be beneficial.[9]

-

Dilute the sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

-

Use a stable isotope-labeled internal standard: this compound is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing accurate quantification.[2][5]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

| Possible Cause | Troubleshooting Step |

| Column Overload | Inject a lower concentration of the analyte and internal standard. |

| Column Contamination | Flush the column with a strong solvent or replace the guard column.[10] |

| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is appropriate for Azithromycin (a weak base). The use of 0.1% formic acid is common.[1] |

| Secondary Interactions with Column | Consider a different column chemistry or mobile phase additives. |

| Extra-column Volume | Check tubing connections and minimize the length and diameter of tubing between the injector, column, and detector. |

Issue 2: High Background Noise or Ghost Peaks

| Possible Cause | Troubleshooting Step |

| Contaminated Mobile Phase or Solvents | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[10] |

| Carryover from Previous Injections | Implement a robust needle wash protocol. Injecting a blank after a high concentration sample can confirm carryover.[5] |

| Contaminated LC System | Flush the entire LC system with appropriate cleaning solutions. |

| Dirty Ion Source | Clean the mass spectrometer's ion source according to the manufacturer's instructions.[10] |

Issue 3: Inconsistent Retention Times

| Possible Cause | Troubleshooting Step |

| Pump Malfunction or Leaks | Check for pressure fluctuations and leaks in the LC system. |

| Inconsistent Mobile Phase Composition | Ensure accurate mobile phase preparation and proper mixing. |

| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature. |

| Column Degradation | Replace the column if it has been used extensively or under harsh conditions. |

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

-

Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]

-

Loading: To 100 µL of plasma sample, add the this compound internal standard. Vortex and load the entire sample onto the conditioned SPE cartridge.

-